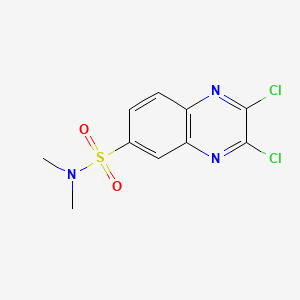

2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide

説明

特性

IUPAC Name |

2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N3O2S/c1-15(2)18(16,17)6-3-4-7-8(5-6)14-10(12)9(11)13-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSUZZOFDSXGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946147 | |

| Record name | 2,3-Dichloro-N,N-dimethylquinoxaline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2347-47-9 | |

| Record name | 6-Quinoxalinesulfonamide, 2,3-dichloro-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002347479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloro-N,N-dimethylquinoxaline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide typically involves the reaction of 2,3-dichloroquinoxaline with N,N-dimethylsulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, and the product is typically purified through recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions

2,3-Dichloro-N,N-dimethylquinoxaline-6-sulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the quinoxaline ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

Reduction Reactions: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in aprotic solvents like tetrahydrofuran.

Major Products Formed

Substitution Reactions: Products include various substituted quinoxaline derivatives.

Oxidation Reactions: Products include sulfone derivatives.

Reduction Reactions: Products include dihydroquinoxaline derivatives.

科学的研究の応用

Recent studies have highlighted the antimicrobial properties of derivatives of quinoxaline, including 2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide. Research indicates that these compounds exhibit selective activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the effectiveness of various quinoxaline derivatives against clinically relevant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). Results showed:

- Minimum Inhibitory Concentrations (MICs) were determined for several strains.

Table 2: Antimicrobial Activity Results

| Compound | Bacterial Strain | MIC (mg/L) |

|---|---|---|

| This compound | MRSA | 0.25 |

| VRE | 0.60 | |

| Staphylococcus aureus | 1.00 |

The findings indicate that this compound can effectively inhibit the growth of antibiotic-resistant bacteria, making it a candidate for further development in antimicrobial therapies.

Therapeutic Potential

Beyond its antimicrobial applications, there is emerging interest in the neuropharmacological effects of quinoxaline derivatives. Some studies have suggested potential anxiolytic and anticonvulsant activities.

Neuropharmacological Activity Study

A specific study investigated the effects of a quinoxaline sulfonamide derivative on locomotor activity in mice, revealing:

- An anxiolytic effect observed at doses around 40 mg/kg.

Table 3: Neuropharmacological Effects

| Activity Type | Dose (mg/kg) | Observed Effect |

|---|---|---|

| Anxiolytic | 40 | Significant inhibition |

| Anticonvulsant | TBD | Further studies required |

作用機序

The mechanism of action of 2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

類似化合物との比較

Comparison with Similar Quinoxaline Derivatives

Structural and Functional Group Analysis

The table below compares structural features, synthesis methods, and key properties of 2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide with analogous compounds:

Electronic and Reactivity Differences

- Sulfonamide vs. Carboxamide : Sulfonamides (e.g., target compound) exhibit stronger electron-withdrawing effects and acidity (pKa ~10) compared to carboxamides (pKa ~15–17), influencing their interactions in biological systems .

- Chlorine Positioning: Chlorine at positions 2 and 3 (target) vs. position 6 (compound 3f) alters regioselectivity in substitution reactions. For example, sulfonation of quinoxaline-diones occurs preferentially at position 6 due to electronic and steric factors .

- Dimethylamino vs.

生物活性

Overview

2,3-Dichloro-N,N-dimethylquinoxaline-6-sulfonamide (DCMDQ) is a synthetic compound with significant potential in biological research, particularly for its antimicrobial and anticancer properties. With a molecular formula of C10H9Cl2N3O2S and a molecular weight of 306.17 g/mol, this compound serves as a building block in organic synthesis and has been the subject of various studies aimed at elucidating its biological activities.

The biological activity of DCMDQ is attributed to its ability to interact with various cellular components, including enzymes and proteins. Its mechanism of action involves:

- Enzyme Inhibition : DCMDQ can inhibit specific enzymes by binding to their active sites, which alters their activity and subsequently affects metabolic pathways.

- Cell Signaling Modulation : The compound influences cell signaling pathways, leading to changes in gene expression and cellular metabolism.

- Antimicrobial Activity : Preliminary studies suggest that DCMDQ exhibits broad-spectrum antimicrobial properties, making it a candidate for further exploration as an antibacterial agent .

Antimicrobial Properties

Research has indicated that DCMDQ possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it can effectively inhibit bacterial growth at varying concentrations, demonstrating its potential as an antibacterial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Anticancer Activity

DCMDQ has also been evaluated for its anticancer properties. In vitro studies have demonstrated that the compound can induce cytotoxic effects in various cancer cell lines. Notably, the following findings were reported:

- HCT-116 (Colon Cancer) : IC50 = 1.9 µg/mL

- MCF-7 (Breast Cancer) : IC50 = 2.3 µg/mL

- Comparison with Doxorubicin : DCMDQ exhibited lower IC50 values than doxorubicin (IC50 = 3.23 µg/mL), indicating superior potency against these cell lines .

Study 1: Antimicrobial Efficacy

In a comparative study, DCMDQ was tested alongside standard antibiotics such as amoxicillin. Results indicated that while amoxicillin showed resistance in certain strains, DCMDQ maintained efficacy across a broader range of bacterial species. The study highlighted the potential for DCMDQ to be developed into a therapeutic agent for treating resistant bacterial infections .

Study 2: Cytotoxicity in Cancer Models

A comprehensive study assessed the cytotoxic effects of DCMDQ on human cancer cell lines. The results demonstrated that treatment with varying doses led to significant apoptosis in cancer cells, suggesting that DCMDQ may trigger programmed cell death mechanisms through the activation of caspases and modulation of mitochondrial pathways .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of DCMDQ remains under investigation, with limited data on its absorption, distribution, metabolism, and excretion (ADME) properties. However, preliminary toxicity studies indicate an acceptable safety profile at lower doses. In vivo studies have shown no significant adverse effects at doses below 2000 mg/kg in rodent models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide?

- Methodological Answer : Synthesis typically involves condensation reactions of sulfonamide precursors with dichloroquinoxaline derivatives. For example, analogous quinoxaline syntheses use oxidative coupling of diamines with diketones (e.g., 1,2-diketones) under acidic conditions . Specific protocols may require optimization of stoichiometry, solvent polarity (e.g., DMF or THF), and temperature to control regioselectivity. NMR and IR spectroscopy are critical for verifying intermediates and final products .

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish structural isomers in quinoxaline derivatives?

- Methodological Answer :

- 1H NMR : Aromatic protons in the quinoxaline core exhibit distinct splitting patterns depending on substituent positions. For example, coupling constants (e.g., J = 6.26 Hz in diphenylquinoxaline derivatives) help identify adjacent protons .

- IR : C=N stretching vibrations (~1540–1560 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹) confirm functional groups. Discrepancies in peak positions may indicate steric or electronic effects from chlorine substituents .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Toxicity data indicate moderate oral toxicity (LD₅₀ >1 g/kg in mice) and hazardous decomposition products (Cl⁻, NOx, SOx) at high temperatures. Use fume hoods, PPE (gloves, goggles), and inert atmospheres during thermal reactions. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How do electronic effects of chlorine substituents influence the reactivity of the quinoxaline core?

- Methodological Answer : Chlorine atoms at the 2,3-positions act as electron-withdrawing groups, polarizing the quinoxaline ring and directing electrophilic substitution to the 6-sulfonamide position. Computational modeling (DFT) can quantify charge distribution, while Hammett parameters (σ) correlate substituent effects with reaction rates in nucleophilic aromatic substitution .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for quinoxaline derivatives?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., solvatomorphism in crystallography vs. solution-state NMR). Cross-validate using:

- Single-crystal XRD : Resolves bond angles (e.g., O–N–C = 117.62° in nitroquinoxaline analogs) and packing interactions .

- VT-NMR : Detects conformational flexibility in solution .

- Solid-state IR : Confirms hydrogen-bonding networks absent in solution .

Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?

- Methodological Answer : Systematic SAR studies involve:

- Substituent variation : Replace dimethyl groups with bulkier alkyl chains to modulate lipophilicity (logP).

- Bioisosteric replacement : Swap sulfonamide with carboxamide to assess solubility changes.

- In vitro assays : Test derivatives against target enzymes (e.g., kinases) to correlate electronic/steric effects with inhibitory potency .

Q. What analytical approaches quantify trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Detects chlorinated byproducts (e.g., dichloro-sulfonamide isomers) with a C18 column and acetonitrile/water gradient.

- Elemental analysis : Validates stoichiometric Cl content (theoretical: ~23.1% for C₁₀H₉Cl₂N₃O₂S).

- TGA-DSC : Identifies decomposition residues (e.g., sulfonic acid derivatives) .

Data Contradiction & Optimization Questions

Q. Why might synthetic yields vary significantly under identical reported conditions?

- Methodological Answer : Yield discrepancies often stem from:

- Oxygen sensitivity : Quinoxaline intermediates may oxidize if inert atmospheres are not rigorously maintained.

- Catalyst purity : Trace metals (e.g., Fe³⁺) in solvents can accelerate side reactions.

- Workup protocols : Acidic quenching vs. neutral extraction alters sulfonamide stability .

Q. How to address inconsistent biological activity data across studies?

- Methodological Answer : Standardize assays by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。